molecular formula C14H17NO3 B2842754 1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine CAS No. 2411275-70-0

1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine

Cat. No.: B2842754
CAS No.: 2411275-70-0
M. Wt: 247.294
InChI Key: DWKCRKBXUTZZNF-UHFFFAOYSA-N
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Description

1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine is an organic compound that features both an epoxide and a pyrrolidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine typically involves the reaction of 4-(oxiran-2-ylmethoxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, 1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and pyrrolidines. It may also serve as a model compound for investigating the interactions between small molecules and biological macromolecules .

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may allow it to interact with specific biological targets, leading to the discovery of novel therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile component in material science .

Mechanism of Action

The mechanism of action of 1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine involves its interaction with molecular targets through its epoxide and pyrrolidine groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The pyrrolidine group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine is unique due to the presence of both an epoxide and a pyrrolidine group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these functional groups .

Properties

IUPAC Name

[4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-7-1-2-8-15)11-3-5-12(6-4-11)17-9-13-10-18-13/h3-6,13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKCRKBXUTZZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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